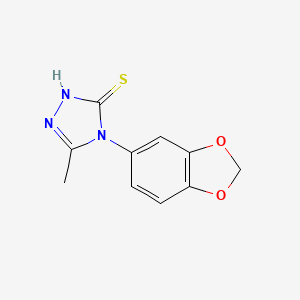

4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol

CAS No.: 669755-93-5

Cat. No.: VC2531102

Molecular Formula: C10H9N3O2S

Molecular Weight: 235.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 669755-93-5 |

|---|---|

| Molecular Formula | C10H9N3O2S |

| Molecular Weight | 235.26 g/mol |

| IUPAC Name | 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C10H9N3O2S/c1-6-11-12-10(16)13(6)7-2-3-8-9(4-7)15-5-14-8/h2-4H,5H2,1H3,(H,12,16) |

| Standard InChI Key | BDNGMUDYJBIRJM-UHFFFAOYSA-N |

| SMILES | CC1=NNC(=S)N1C2=CC3=C(C=C2)OCO3 |

| Canonical SMILES | CC1=NNC(=S)N1C2=CC3=C(C=C2)OCO3 |

Introduction

Structural Characteristics and Chemical Properties

4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by the presence of a 1,2,4-triazole ring with a thiol group at position 3, a methyl group at position 5, and a benzodioxole moiety at position 4. The compound integrates several key structural elements that contribute to its chemical behavior and potential applications.

Molecular Structure and Identification Data

The compound possesses a complex molecular structure with specific functional groups that define its chemical identity. Based on structural analysis and comparison with similar compounds, the following table presents the estimated fundamental properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉N₃O₂S |

| Molecular Weight | Approximately 235.26 g/mol |

| IUPAC Name | 4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol |

| Structural Features | 1,2,4-triazole ring, benzodioxole moiety, thiol group, methyl substituent |

| Appearance | Likely a crystalline solid at room temperature |

Synthetic Pathways and Preparation Methods

The synthesis of 4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol likely follows established methods for preparing similarly substituted 1,2,4-triazole-3-thiol derivatives. Based on synthetic approaches for related compounds, several potential routes can be proposed.

General Synthetic Strategy

The synthesis typically involves a multi-step process starting from appropriate precursors:

-

Preparation of an acylhydrazine intermediate from a suitable benzodioxole derivative

-

Reaction with carbon disulfide under basic conditions to form a dithiocarbamate intermediate

-

Cyclization to form the triazole ring structure

-

Introduction of the methyl group at position 5

Similar methodologies have been employed for the synthesis of structurally related compounds, including those with different substituents at positions 4 and 5 of the triazole ring .

Specific Reaction Conditions

Based on the synthesis of analogous 4-substituted-5-substituted-4H-1,2,4-triazole-3-thiols, the following reaction conditions might be applicable:

-

The reaction of appropriate hydrazides with alkyl isothiocyanates to form thiosemicarbazide intermediates

-

Cyclization under basic conditions (typically using NaOH) followed by acidification to yield the target triazole-thiol compound

-

Purification by recrystallization from appropriate solvents such as ethanol

For example, the synthesis of related triazole derivatives has been described in literature using general procedures involving the dissolution of the triazole-thiol precursor in methanol with NaOH, followed by addition of an appropriate alkylating agent .

Chemical Reactivity and Reaction Mechanisms

The 4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol molecule possesses several reactive sites that contribute to its chemical behavior and potential for derivatization.

Thiol Group Reactivity

The thiol (-SH) functional group at position 3 of the triazole ring is particularly reactive and can participate in various transformations:

-

Alkylation reactions: The thiol group readily undergoes S-alkylation with alkyl halides in alkaline medium, forming thioether derivatives. This reaction has been demonstrated with similar triazole-thiol compounds and represents a key method for generating diverse derivatives .

-

Oxidation reactions: The thiol can be oxidized to form disulfides, sulfoxides, or sulfones under appropriate conditions.

-

Metal coordination: The sulfur atom can coordinate with various metal ions, potentially forming complexes with interesting properties.

Triazole Ring Properties

-

The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.

-

The aromatic character of the triazole ring provides stability while also allowing for π-π interactions with other aromatic systems.

-

The triazole moiety is known for its ability to bind to metal ions, which could influence its biological activity in various contexts .

Benzodioxole Group Characteristics

The benzodioxole moiety brings additional reactivity patterns:

-

The oxygen atoms can participate in hydrogen bonding as acceptors.

-

The dioxole ring can undergo ring-opening reactions under specific conditions.

-

The aromatic portion can engage in π-stacking interactions with other aromatic systems, including those in proteins and DNA.

Analytical Characterization Techniques

Various analytical methods can be employed for the identification, characterization, and quality assessment of 4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR spectroscopy would provide valuable structural information:

-

The 1H NMR spectrum would likely show signals for:

-

The methyl protons at position 5 (approximately 2.0-2.5 ppm)

-

The thiol proton (variable chemical shift, often around 13-14 ppm)

-

The aromatic protons of the benzodioxole moiety (6.5-7.5 ppm)

-

The methylene protons of the dioxole ring (approximately 6.0 ppm)

-

-

The 13C NMR spectrum would display signals for:

-

The triazole carbon atoms

-

The methyl carbon

-

The thiol-bearing carbon

-

The aromatic carbons of the benzodioxole moiety

-

The methylene carbon of the dioxole ring

-

These spectral characteristics can be recorded in deuterated solvents such as DMSO-d6, as is common practice for similar compounds .

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands:

-

S-H stretching (approximately 2550-2600 cm-1)

-

C=N stretching of the triazole ring (approximately 1600-1650 cm-1)

-

C-O-C stretching of the dioxole ring (approximately 1250-1300 cm-1)

-

Aromatic C=C stretching (approximately 1400-1600 cm-1)

Mass Spectrometry

Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the compound's structure. The molecular ion peak would be expected at m/z 235, corresponding to the molecular weight of C₁₀H₉N₃O₂S.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can be employed for purity assessment and identification. For similar triazole compounds, chromatographic methods have been successfully applied for isolation and purification .

Comparison with Structurally Related Compounds

Comparing 4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol with structurally related compounds provides insights into structure-activity relationships and potential applications.

Comparison with Other Triazole Derivatives

| Compound | Structural Differences | Potential Impact on Properties |

|---|---|---|

| 4-(1,3-benzodioxol-5-yl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol | 4-methoxybenzyl group at position 5 instead of methyl | Increased molecular weight and lipophilicity; additional potential binding interactions |

| 5-(2H-1,3-benzodioxol-5-yl)-4-[(oxolan-2-yl)methyl]-4H-1,2,4-triazole-3-thiol | Oxolan-2-yl methyl group at position 4; different positioning of benzodioxole | Different three-dimensional arrangement; altered binding characteristics |

| 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol | Amino group at position 4; pyridinyl group at position 5 | Different hydrogen bonding pattern; potential for metal coordination through pyridine nitrogen |

The presence of a simple methyl group at position 5 in 4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol, compared to larger substituents in related compounds, likely results in:

-

Reduced steric hindrance

-

Different lipophilicity profile

-

Altered binding characteristics with potential biological targets

Derivatives and Their Properties

Structural modifications of 4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol could lead to derivatives with enhanced properties:

-

S-alkylated derivatives: Alkylation of the thiol group, similar to the reaction described for compound 15 in the literature, could yield derivatives with potentially improved biological activity .

-

N-substituted derivatives: Introduction of substituents at the nitrogen atoms of the triazole ring could modify the compound's pharmacokinetic properties.

-

Modified benzodioxole moiety: Alterations to the benzodioxole group could affect the compound's cell penetration and receptor binding characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume